1-Hydroxy-2-methyl-L-proline

Description

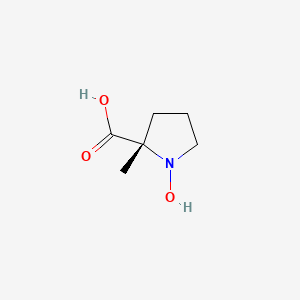

Structure

3D Structure

Properties

CAS No. |

61856-90-4 |

|---|---|

Molecular Formula |

C6H11NO3 |

Molecular Weight |

145.16 g/mol |

IUPAC Name |

(2S)-1-hydroxy-2-methylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C6H11NO3/c1-6(5(8)9)3-2-4-7(6)10/h10H,2-4H2,1H3,(H,8,9)/t6-/m0/s1 |

InChI Key |

LWJRZKMTKNEWMH-LURJTMIESA-N |

Isomeric SMILES |

C[C@]1(CCCN1O)C(=O)O |

Canonical SMILES |

CC1(CCCN1O)C(=O)O |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Techniques for Molecular Architecture Determination

Spectroscopic methods are fundamental in defining the three-dimensional structure and stereochemistry of chiral molecules like 1-Hydroxy-2-methyl-L-proline.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments

The introduction of a hydroxyl group at the nitrogen atom (N-1) is expected to induce significant changes in the chemical shifts of the neighboring protons and carbons. Specifically, the protons on the α-carbon (C-2) and the δ-carbon (C-5) would likely experience a downfield shift due to the electron-withdrawing nature of the hydroxyl group. Similarly, the chemical shifts of the α-carbon and δ-carbon would also be affected.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

The following table presents the experimental NMR data for (S)-2-methylproline and predicted shifts for this compound in D₂O. The predictions are based on general principles of NMR spectroscopy where N-hydroxylation would deshield adjacent nuclei.

| Atom | (S)-2-methylproline ¹H Chemical Shift (ppm) orgsyn.org | Predicted this compound ¹H Chemical Shift (ppm) | (S)-2-methylproline ¹³C Chemical Shift (ppm) orgsyn.org | Predicted this compound ¹³C Chemical Shift (ppm) |

| CH₃ | 1.52 (s) | ~1.6-1.7 | 23.99 | ~24-25 |

| β-CH₂ | 1.75–2.40 (m) | ~1.8-2.5 | 25.85 | ~26-27 |

| γ-CH₂ | 1.75–2.40 (m) | ~1.8-2.5 | 38.27 | ~38-39 |

| δ-CH₂ | 3.20–3.45 (m) | ~3.3-3.6 | 48.06 | ~55-60 |

| α-C | - | - | 73.21 | ~78-83 |

| COOH | - | - | 179.87 | ~178-180 |

Note: Predicted values are estimations and would require experimental verification.

Mass Spectrometry for Structural Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is crucial for confirming the molecular weight and elucidating the fragmentation patterns of a compound. For this compound, the expected molecular weight is approximately 145.15 g/mol . Electrospray ionization (ESI) would likely be a suitable method for generating the molecular ion [M+H]⁺ at m/z 146.16.

The fragmentation pattern can be predicted by examining related structures like N-methyl-L-proline and hydroxyproline (B1673980) nist.govnih.govnist.govmassbank.jpmassbank.eu. Common fragmentation pathways for proline derivatives involve the loss of the carboxyl group (CO₂H) and cleavage of the pyrrolidine (B122466) ring. For this compound, characteristic fragments would likely include the loss of the hydroxyl group from the nitrogen, loss of the methyl group, and decarboxylation.

Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound

| Predicted Fragment Ion | Structure | Predicted m/z |

| [M+H]⁺ | C₆H₁₂NO₃⁺ | 146.08 |

| [M+H - H₂O]⁺ | C₆H₁₀NO₂⁺ | 128.07 |

| [M+H - COOH]⁺ | C₅H₁₂NO⁺ | 102.09 |

| [M+H - H₂O - CO]⁺ | C₅H₈NO⁺ | 100.06 |

Note: These are predicted fragmentation patterns and require experimental confirmation.

Chiroptical Analysis and Optical Rotation Studies

Chiroptical techniques, such as optical rotation and circular dichroism, are essential for characterizing chiral molecules. The specific rotation of a chiral compound is a defining physical property. For (S)-2-methylproline, a specific rotation of [α]D −71.1° to −72.1° (c 1.0, MeOH) has been reported orgsyn.org.

The introduction of the N-hydroxy group in this compound would alter the electron distribution and conformational preferences of the molecule, thereby influencing its interaction with plane-polarized light. While the exact value would need to be determined experimentally, it is expected that this compound would exhibit a distinct specific rotation. The sign and magnitude of the rotation are highly sensitive to the molecule's conformation massbank.jp.

Computational Chemistry and Molecular Modeling Approaches

Computational methods provide valuable insights into the conformational landscapes and dynamic behavior of molecules, complementing experimental data.

Density Functional Theory (DFT) for Conformational Landscapes and Energy Minimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For proline and its derivatives, DFT calculations are employed to determine the relative energies of different ring puckering conformations (endo and exo) and the rotational barriers of the peptide bond researchgate.net.

For this compound, DFT calculations could be utilized to map the potential energy surface and identify the most stable conformers. These calculations would consider the influence of the N-hydroxy and C-methyl substitutions on the pyrrolidine ring's geometry and the orientation of the carboxylic acid group. Such studies on proline dipeptides have shown that the choice of basis set and consideration of solvent effects are crucial for accurate predictions researchgate.net.

Molecular Dynamics (MD) Simulations of Ring Pucker and Flexibility

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. In the context of proline derivatives, MD simulations provide insights into the flexibility of the pyrrolidine ring and the dynamics of ring puckering between the Cγ-endo and Cγ-exo conformations researchgate.netnih.govnih.gov.

Molecular Docking Studies for Potential Interaction Site Prediction

As of the current available scientific literature, specific molecular docking studies focusing exclusively on this compound have not been reported. Computational studies are a common approach to predict how a ligand, such as this compound, might interact with a protein's binding site. These in silico analyses provide valuable insights into the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern molecular recognition.

In the absence of direct research, hypothetical molecular docking scenarios can be constructed based on the known interactions of similar molecules. For instance, studies on L-proline and hydroxyproline derivatives have shown that the pyrrolidine ring and its substituents play a critical role in binding to various protein targets. The hydroxyl and methyl groups of this compound would be expected to significantly influence its binding affinity and selectivity.

To illustrate the type of data that would be generated from such a study, a hypothetical data table is presented below. This table outlines potential interactions of this compound with a generic enzyme active site, based on the functional groups of the molecule.

Table 1: Hypothetical Molecular Docking Interactions of this compound

| Functional Group of Ligand | Potential Interacting Residue (Enzyme) | Type of Interaction | Predicted Distance (Å) |

| Carboxylate (C-terminus) | Arginine / Lysine | Hydrogen Bond, Salt Bridge | 1.8 - 2.5 |

| Hydroxyl Group (on ring) | Aspartate / Glutamate | Hydrogen Bond | 2.0 - 3.0 |

| Methyl Group (on ring) | Leucine / Valine | Hydrophobic Interaction | 3.5 - 4.5 |

| Pyrrolidine Ring Nitrogen | Serine / Threonine | Hydrogen Bond | 2.2 - 3.2 |

Note: The data in this table is illustrative and not based on experimental results for this compound.

Further research, including actual molecular docking simulations and experimental validation, is necessary to accurately predict and confirm the interaction sites of this compound with specific biological targets. The insights from such studies would be invaluable for understanding its mechanism of action and for the development of novel therapeutic agents.

Advanced Analytical Methodologies for Resolution and Quantification in Research Matrices

Chiral Separation Techniques for Enantiomeric Purity and Isomer Identification

Due to the presence of multiple chiral centers, resolving the various stereoisomers of 1-Hydroxy-2-methyl-L-proline is critical. Chiral chromatography is the cornerstone for assessing enantiomeric purity and identifying specific isomers.

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a primary method for the enantioseparation of proline derivatives. The direct approach, where enantiomers are separated on a CSP, is the most common and avoids the potential for racemization that can occur with indirect methods involving derivatization. The selection of an appropriate CSP is crucial and depends on the specific structural features of the analyte. For proline analogues, several types of CSPs have demonstrated high efficacy.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used for their broad applicability. For instance, a Chiralpak AD-H column has been successfully used to separate the enantiomers of various Boc-protected proline derivatives, achieving good resolution with mobile phases typically consisting of hexane (B92381) and ethanol (B145695) with a trifluoroacetic acid modifier. Macrocyclic antibiotic phases, such as those based on teicoplanin or vancomycin, offer complementary selectivity and can operate in normal-phase, reversed-phase, and polar-organic modes, providing flexibility for method development. Additionally, C2 symmetric stationary phases based on L-proline derivatives have shown high enantiodiscrimination capabilities for a range of analytes.

| CSP Type | Chiral Selector Example | Typical Mobile Phase Composition | Separation Principle |

| Polysaccharide-Based | Amylose or Cellulose derivatives (e.g., Chiralpak IA, AD-H) | Hexane/Isopropanol/Ethanol with acid modifier (e.g., TFA) | Hydrogen bonding, dipole-dipole, and steric interactions within the chiral grooves of the polysaccharide polymer. |

| Macrocyclic Antibiotic | Teicoplanin or Vancomycin (e.g., CHIROBIOTIC T) | Methanol/Water or Acetonitrile/Water with buffers | Complex formation involving hydrogen bonding, ionic interactions, and inclusion into the macrocyclic cavity. |

| Ligand-Exchange | L-proline bonded to silica gel | Aqueous solution of a metal salt (e.g., Cu(Ac)₂) | Formation of transient diastereomeric metal complexes between the chiral selector, the metal ion, and the analyte enantiomers. |

| C2 Symmetric Phases | Phenyl substituted L-proline derivatives | Varies based on analyte | Utilizes the C2 symmetry of the selector to enhance chiral recognition and separation capability. |

Gas Chromatography (GC) offers high resolution and sensitivity but requires analytes to be volatile and thermally stable. Amino acids like this compound are non-volatile and must be chemically modified through derivatization prior to GC analysis. A common approach is a two-step derivatization process that does not affect the chiral center of the molecule.

First, the carboxyl group is esterified, for example, by heating with methanolic HCl to form a methyl ester. Second, the active hydrogens of the amino and hydroxyl groups are blocked, typically through acylation with reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA). This process yields a volatile derivative suitable for GC analysis. The separation of the derivatized enantiomers is then performed on a chiral GC column, such as one containing a derivatized cyclodextrin (B1172386) (e.g., CHIRALDEX G-TA). It is important to ensure that the derivatization process itself does not cause racemization. One potential challenge is the co-elution of derivatives of different amino acids; for instance, a derivative of hydroxyproline (B1673980) has been shown to interfere with the analysis of L-Aspartic acid under certain GC conditions.

| Derivatization Step | Reagent Example | Purpose |

| Esterification | Methanolic HCl | Converts the non-volatile carboxylic acid group into a more volatile methyl ester. |

| Acylation | Trifluoroacetic anhydride (TFAA) or Acetic Anhydride | Blocks the polar N-H and O-H groups, increasing volatility and improving peak shape. |

Quantitative Analysis and Metabolite Profiling in Experimental Systems

Beyond isomer identification, quantifying this compound and profiling its related metabolites in biological samples is crucial for understanding its physiological or pathological significance. Mass spectrometry-based methods are indispensable for this purpose due to their high sensitivity and specificity.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantitative analysis of amino acids and their metabolites in complex matrices like plasma, urine, and tissue extracts. This method offers excellent selectivity and sensitivity, often allowing for quantification at nanomolar levels.

For targeted quantitative analysis , a stable isotope-labeled version of the analyte (e.g., ¹³C or ¹⁵N labeled this compound) is typically used as an internal standard to ensure high accuracy and precision. The analysis is often performed using Multiple Reaction Monitoring (MRM), where the mass spectrometer is set to detect a specific precursor-to-product ion transition, minimizing interferences from the matrix.

For untargeted metabolite profiling , high-resolution mass spectrometers (e.g., TOF or Orbitrap) are used to screen for a wide range of metabolites simultaneously. This approach can help identify novel metabolites of this compound or uncover metabolic pathways affected by its presence. In some cases, pre-column derivatization with reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) is employed to improve chromatographic separation and ionization efficiency, particularly in complex samples. Two-dimensional LC-MS/MS systems can further enhance separation by using two different columns to resolve complex mixtures before mass analysis.

| Parameter | Typical Setting for Proline Analogue Analysis | Purpose |

| Chromatography | Reversed-phase (e.g., C18) or HILIC | Separates the analyte from other components in the sample matrix. |

| Ionization Source | Electrospray Ionization (ESI) | Generates gas-phase ions from the analyte eluting from the LC column. |

| Mass Analyzer | Triple Quadrupole (QqQ) | Used for targeted quantification via MRM, providing high sensitivity and specificity. |

| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap | Used for untargeted profiling, providing high mass accuracy for formula determination. |

| Internal Standard | Stable Isotope-Labeled Analyte | Corrects for matrix effects and variations in sample preparation and instrument response. |

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique used to measure the relative abundance of stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N) in a sample with extremely high precision. In metabolic research, this is applied in stable isotope tracing studies to delineate metabolic pathways and quantify fluxes.

To trace the metabolic fate of this compound, a precursor molecule labeled with a stable isotope (e.g., ¹³C-labeled glutamine or proline) could be introduced into a cell culture or animal model. As the labeled precursor is metabolized, the heavy isotope is incorporated into downstream products. By isolating this compound and its potential metabolites and analyzing them via IRMS (often coupled with a GC or elemental analyzer for combustion), researchers can determine the extent of isotope enrichment. This information reveals whether the compound is synthesized from the labeled precursor and can help quantify the rate of its production and turnover. While LC-MS and GC-MS are more commonly used to track the incorporation of labels into specific molecules, IRMS provides the highest precision for measuring bulk isotope ratios, which is valuable for flux analysis.

| Stable Isotope | Precursor Example | Application in Metabolic Tracing |

| Carbon-13 (¹³C) | [U-¹³C]-Glucose, [U-¹³C]-Glutamine | Traces the carbon backbone of molecules through central carbon metabolism. |

| Nitrogen-15 (¹⁵N) | [¹⁵N]-Ammonium Chloride, [¹⁵N]-Glutamine | Tracks the flow of nitrogen through amino acid synthesis and transamination reactions. |

| Oxygen-18 (¹⁸O) | ¹⁸O-labeled water (H₂¹⁸O) | Can be used to measure metabolic rates by monitoring the incorporation of oxygen during enzymatic reactions. |

| Deuterium (²H or D) | Deuterated water (D₂O), D-labeled amino acids | Traces hydrogen atoms in metabolic pathways, often used in flux analysis. |

Applications in Advanced Organic Synthesis and Materials Science

1-Hydroxy-2-methyl-L-proline as a Chiral Building Block in Complex Molecule Synthesis

The utility of proline and its analogues as chiral building blocks is well-established, owing to their rigid five-membered ring structure which imparts conformational constraints. nih.gov These constraints are invaluable in the rational design of complex molecules with specific three-dimensional architectures.

Design and Synthesis of Conformationally Constrained Peptide Analogues

While no studies specifically document the use of this compound, the presence of a methyl group at the α-carbon (the 2-position) would introduce significant steric hindrance, further restricting the peptide backbone's rotational freedom. This is a known strategy for creating highly constrained peptide mimetics. nih.gov The N-hydroxy functionality (at the 1-position) is less common in standard peptide synthesis but is a key feature in α-ketoacid-hydroxylamine (KAHA) ligation, a modern method for chemoselectively joining unprotected peptide segments. acs.org

Precursor for Novel Heterocyclic Scaffolds and Chemical Libraries

Hydroxyprolines are versatile starting materials for synthesizing novel heterocyclic compounds, which form the core of many pharmaceuticals. nih.govbiorxiv.org The multiple functional groups—amine, carboxylic acid, and hydroxyl group—allow for diverse chemical modifications. For example, 4-hydroxy-L-proline has been used as a scaffold to create a wide range of multi-functionalized pyrrolidines for probing the ligand-binding sites of biological targets. biorxiv.org It serves as a precursor for compounds like kainoid analogues and angiotensin-converting enzyme (ACE) inhibitors. nih.gov The synthesis of N-alkylpyrroles, important structures in medicinal and materials science, can also start from trans-4-hydroxy-l-proline. nih.gov

A hypothetical use of this compound in this context would leverage its unique substitution pattern to generate novel scaffolds not accessible from more common proline derivatives. The N-hydroxy group, for instance, could be a precursor for N-oxide or nitrone functionalities, enabling cycloaddition reactions to build more complex heterocyclic systems.

Role in Asymmetric Catalysis and Organocatalytic Reactions

L-proline and its derivatives are among the most powerful and versatile organocatalysts, often referred to as the "simplest enzymes" for their ability to catalyze a wide range of asymmetric transformations with high stereoselectivity. chemscene.comnih.gov Their catalytic activity stems from their bifunctional nature, possessing both a secondary amine (a Lewis base) and a carboxylic acid (a Brønsted acid). chemscene.com

Development of Bifunctional Organocatalysts for Enantioselective Transformations

The classic mechanism of proline catalysis involves the formation of either an enamine or an iminium ion intermediate. nih.gov This dual catalytic cycle allows proline to effectively promote reactions like aldol (B89426) condensations, Mannich reactions, and Michael additions. chemscene.com Modifications to the proline ring are a common strategy to fine-tune the catalyst's activity and selectivity. For instance, attaching bulky silyl (B83357) ether groups to a diphenylprolinol scaffold creates highly effective Hayashi-Jorgensen catalysts for asymmetric Michael reactions. researchgate.net

There is no literature describing bifunctional organocatalysts derived from this compound. However, one could speculate that the N-hydroxy group might alter the electronic properties and hydrogen-bonding capabilities of the catalyst, potentially influencing the transition state of a reaction. The α-methyl group would increase steric bulk around the catalytic center, which could enhance enantioselectivity in certain transformations.

Ligand Design for Metal-Catalyzed Asymmetric Reactions

In addition to being catalysts themselves, chiral proline derivatives are used as ligands to control the stereochemical outcome of metal-catalyzed reactions. The pyrrolidine (B122466) scaffold provides a rigid backbone for coordinating with a metal center, creating a well-defined chiral environment that directs the approach of substrates. While specific examples using this compound are absent, the general principle is widely applied. For example, proline-based ligands are employed in asymmetric hydrogenations and C-C bond-forming reactions. The specific stereochemistry and functional groups of the ligand are critical for achieving high enantiomeric excess in the product.

Development of Biomimetic and Biodegradable Polymeric Materials

Amino acids are increasingly used as building blocks for creating biomimetic and biodegradable polymers, offering sustainable alternatives to fossil fuel-based plastics. pku.edu.cnnih.gov 4-hydroxy-L-proline, being readily available from collagen, is a particularly interesting monomer for this purpose. pku.edu.cn Its bifunctional nature (carboxyl and hydroxyl groups) allows it to be incorporated into polyesters and other polymers. pku.edu.cn These materials can have fascinating properties and are explored for biomedical applications like drug carriers and absorbable implants. pku.edu.cn The inherent chirality and rigidity of the hydroxyproline (B1673980) unit can impart specific secondary structures, such as helices, into the polymer backbone.

No research has been published on the use of this compound in polymeric materials. Its inclusion as a monomer would be synthetically challenging but could introduce unique properties. The N-hydroxy group could act as a site for cross-linking or further functionalization, while the α-methyl group would add hydrophobicity and steric bulk, influencing the polymer's thermal and mechanical properties.

Enzymatic and Metabolic Interactions in Non Clinical Biological Systems

Substrate Specificity and Enzymatic Reactions with Proline Hydroxylases

Proline hydroxylases (PHs) are a class of non-heme iron- and 2-oxoglutarate-dependent dioxygenases that catalyze the hydroxylation of proline residues. wikipedia.org The substrate specificity of these enzymes is not strictly limited to L-proline, and they can accept various ring-substituted proline analogues.

Research into the substrate flexibility of different proline hydroxylases has demonstrated that (2S)-2-methyl-L-proline serves as a substrate for several PHs. Specifically, LC/MS analyses have shown that cis-proline-3-hydroxylase (cisP3H), cis-proline-4-hydroxylase (cisP4H), and trans-proline-4-hydroxylase (transP4H) can all utilize (2S)-2-methyl-L-proline. researchgate.net The enzymatic reaction involves the stereospecific addition of a hydroxyl group to the proline ring, yielding hydroxylated products.

The primary products formed from the enzymatic hydroxylation of (2S)-2-methyl-L-proline are singly hydroxylated derivatives. The specific stereochemistry of the product is determined by the acting enzyme:

cisP3H is predicted to produce (2S,3R)-cis-3-hydroxy-2-methyl-L-proline. researchgate.net

transP4H generates (2S,4R)-trans-4-hydroxy-2-methyl-L-proline as its main product. researchgate.net

These findings highlight that the presence of a methyl group at the C-2 position of the proline ring is tolerated by the active site of these proline hydroxylases, allowing for the biosynthesis of 1-hydroxy-2-methyl-L-proline variants in non-clinical biological systems.

| Enzyme | Substrate | Major Product(s) |

|---|---|---|

| cis-Proline-3-Hydroxylase (cisP3H) | (2S)-2-methyl-L-proline | (2S,3R)-cis-3-hydroxy-2-methyl-L-proline |

| trans-Proline-4-Hydroxylase (transP4H) | (2S)-2-methyl-L-proline | (2S,4R)-trans-4-hydroxy-2-methyl-L-proline |

| cis-Proline-4-Hydroxylase (cisP4H) | (2S)-2-methyl-L-proline | Singly hydroxylated products |

Mechanistic Studies of Amino Acid Transport Modulation

The transport of proline and its hydroxylated analogues across cellular membranes is mediated by specific solute carrier (SLC) proteins, particularly the neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2). nih.govbiorxiv.orgbiorxiv.org These transporters are sodium-dependent and facilitate the exchange of neutral amino acids. nih.govbiorxiv.org

While L-proline itself is a transportable substrate, the addition of a hydroxyl group, as in trans-4-hydroxy-L-proline, can significantly increase the affinity for these transporters. nih.govresearchgate.net For instance, the 4R-hydroxyl group of trans-4-hydroxy-L-proline enhances its affinity for SLC1A4 by approximately 20-fold compared to L-proline. nih.govresearchgate.net Both trans-3-hydroxy-L-proline and trans-4-hydroxy-L-proline have been identified as substrates for SLC1A4 and SLC1A5. nih.gov

Currently, specific mechanistic studies on the transport of this compound are not extensively documented in the available literature. However, based on the known structure-activity relationships of hydroxyproline (B1673980) analogues with SLC1 family transporters, it can be inferred that the addition of a methyl group at the C-2 position would likely modulate its interaction with the binding pocket of transporters like SLC1A4 and SLC1A5. The size and position of substituents on the pyrrolidine (B122466) ring are known to influence binding affinity and transport selectivity. nih.gov For example, a methyl group at the 3-position (3-cis-methyl hydroxyproline) demonstrated modest selectivity for SLC1A4 over SLC1A5. nih.gov Therefore, it is plausible that this compound would be recognized by these transporters, though its specific affinity and transport kinetics relative to other proline derivatives remain to be experimentally determined.

Integration into Cellular Metabolic Pathways and Contributions to Redox Homeostasis

Once formed or transported into the cell, proline and hydroxyproline enter distinct yet interconnected metabolic pathways that are crucial for cellular bioenergetics and redox balance. nih.govfrontiersin.orgresearchgate.net Proline is catabolized by proline dehydrogenase (PRODH), while hydroxyproline is degraded by a separate enzyme, hydroxyproline dehydrogenase 2 (PRODH2), also known as hydroxyproline oxidase (OH-POX). researchgate.netnih.gov

The degradation of hydroxyproline via PRODH2 converts it to Δ¹-pyrroline-3-hydroxy-5-carboxylate (OH-P5C). researchgate.netnih.gov This reaction is linked to the mitochondrial electron transport chain, where electrons are transferred to FAD. researchgate.net Under certain conditions, these electrons can be passed to oxygen, generating reactive oxygen species (ROS). researchgate.netnih.gov The OH-P5C intermediate can be further metabolized to compounds like hydroxyglutamate or converted to glyoxylate (B1226380) and pyruvate, which can then enter the tricarboxylic acid (TCA) cycle. frontiersin.orgresearchgate.netwikipedia.org

Proline and hydroxyproline metabolism are intrinsically linked to cellular redox homeostasis. d-nb.infonih.govbham.ac.uk The activities of PRODH and PRODH2 can lead to ATP production or ROS generation, thereby influencing the cell's redox state. nih.govnih.gov Proline biosynthesis, conversely, consumes reduced pyridine (B92270) nucleotides (NAD(P)H). d-nb.infobham.ac.uk This cycling between synthesis and catabolism acts as a metabolic hub for maintaining redox balance. d-nb.infonih.gov Free proline itself has also been shown to act as a ROS scavenger. nih.gov While the specific metabolic fate of the 2-methyl derivative has not been fully elucidated, it is expected to be catabolized by PRODH2, similar to its parent compound. The presence of the methyl group may influence the rate of enzymatic degradation and subsequent metabolic flux, thereby potentially altering its contribution to redox homeostasis compared to unsubstituted hydroxyproline.

| Metabolic Process | Key Enzyme(s) | Metabolic Intermediate(s) | Contribution to Redox Homeostasis |

|---|---|---|---|

| Hydroxyproline Catabolism | Hydroxyproline Dehydrogenase 2 (PRODH2/OH-POX) | Δ¹-pyrroline-3-hydroxy-5-carboxylate (OH-P5C) | Electron transfer to FAD, potential for ATP and ROS production |

| Proline Catabolism | Proline Dehydrogenase (PRODH) | Δ¹-pyrroline-5-carboxylate (P5C) | Electron transfer to FAD, potential for ATP and ROS production |

| Proline Biosynthesis | PYCR1, PYCR2, ALDH18A1 | Δ¹-pyrroline-5-carboxylate (P5C) | Consumption of NAD(P)H |

Implications for Extracellular Matrix Biology and Protein Post-Translational Modifications

The post-translational hydroxylation of proline to 4-hydroxyproline, catalyzed by prolyl 4-hydroxylases (P4Hs), is one of the most abundant protein modifications in animals and is fundamental to the biology of the extracellular matrix (ECM). wikipedia.orgnih.govnih.govraineslab.com This modification is essential for the conformational stability of the collagen triple helix, the primary structural protein of the ECM. nih.govnih.gov The hydroxyl groups of hydroxyproline residues stabilize the triple helix through stereoelectronic effects, allowing it to be stable at body temperature. nih.govnih.gov

Given that (2S)-2-methyl-L-proline is a substrate for P4Hs, its hydroxylation represents a potential post-translational modification event. researchgate.net If 2-methyl-L-proline were to be incorporated into procollagen (B1174764) chains in place of proline, it could subsequently be hydroxylated to form a this compound residue within the polypeptide.

The incorporation of such a modified amino acid would likely have significant implications for collagen structure and ECM integrity. Studies with other proline analogues, such as cis-hydroxyproline, have shown that their presence in collagen can impair its normal extrusion from the cell and disrupt fibril formation. researchgate.net The additional steric bulk of the methyl group in this compound would be expected to alter the precise helical structure of the collagen polypeptide chain. This could interfere with the proper folding of the triple helix, reduce its thermal stability, and affect its subsequent assembly into fibrils and interaction with other ECM components. nih.govmdpi.comlsuhsc.edu Therefore, the enzymatic formation of this compound within proteins could modulate ECM properties, potentially impacting tissue mechanics and cell-matrix interactions.

Q & A

Q. Advanced Research Focus

- Molecular Dynamics (MD) : Simulate aqueous solvation to predict dominant conformers (e.g., polyproline II helix propensity) .

- Density Functional Theory (DFT) : Calculate rotational barriers for hydroxy and methyl groups to explain steric constraints .

- Docking Studies : Model interactions with collagen-binding proteins (e.g., integrins) using AutoDock Vina .

What are the ethical and methodological considerations for in vivo studies involving this compound?

Q. Advanced Research Focus

- Animal Models : Use collagen-deficient murine models (e.g., Col1a1 mutants) to assess therapeutic efficacy .

- Human Subjects : If applicable, follow IRB protocols for biomarker studies (e.g., hydroxyproline as a fibrosis marker), including informed consent and data anonymization .

- Data Transparency : Pre-register study designs on platforms like ClinicalTrials.gov to mitigate bias .

How can researchers differentiate between endogenous and exogenous this compound in metabolic studies?

Q. Advanced Research Focus

- Isotope-Labeling : Adminstrate - or -labeled compound and track incorporation via LC-MS/MS .

- Enzymatic Digestion : Use collagenase treatment to isolate exogenous hydroxyproline from collagen-derived pools .

- Tracer Kinetics : Compartmental modeling to quantify turnover rates in biological fluids .

What are the best practices for synthesizing and characterizing novel derivatives of this compound?

Q. Advanced Research Focus

- Derivatization : Employ HATU or HOBt-mediated coupling for peptide conjugates .

- Characterization : Use tandem MS (MS/MS) for fragmentation analysis and 2D NOESY NMR to confirm regiochemistry .

- Functional Assays : Screen derivatives in high-throughput assays (e.g., fluorescence polarization for binding affinity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.